3-Amino-4-(3,4-dimethoxyphenyl)-1-(3-(trifluoromethyl)phenyl)azetidin-2-one
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Overview
Description
3-Amino-4-(3,4-dimethoxyphenyl)-1-(3-(trifluoromethyl)phenyl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by the presence of an amino group, two methoxy groups, and a trifluoromethyl group attached to a phenyl ring. The unique structure of this compound makes it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(3,4-dimethoxyphenyl)-1-(3-(trifluoromethyl)phenyl)azetidin-2-one typically involves the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be formed through a [2+2] cycloaddition reaction between an imine and a ketene. The imine is usually prepared by the condensation of an amine with an aldehyde or ketone.
Introduction of Substituents: The introduction of the amino group, methoxy groups, and trifluoromethyl group can be achieved through various substitution reactions. For example, the methoxy groups can be introduced through methylation reactions using reagents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(3,4-dimethoxyphenyl)-1-(3-(trifluoromethyl)phenyl)azetidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield amines.
Scientific Research Applications
3-Amino-4-(3,4-dimethoxyphenyl)-1-(3-(trifluoromethyl)phenyl)azetidin-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound may be used to study enzyme interactions and protein binding due to its specific functional groups.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure may be modified to enhance its biological activity and therapeutic potential.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-4-(3,4-dimethoxyphenyl)-1-(3-(trifluoromethyl)phenyl)azetidin-2-one involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-(3,4-dimethoxyphenyl)-1-phenylazetidin-2-one: Lacks the trifluoromethyl group.
3-Amino-4-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)azetidin-2-one: Contains a methyl group instead of a trifluoromethyl group.
3-Amino-4-(3,4-dimethoxyphenyl)-1-(3-chlorophenyl)azetidin-2-one: Contains a chlorine atom instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 3-Amino-4-(3,4-dimethoxyphenyl)-1-(3-(trifluoromethyl)phenyl)azetidin-2-one makes it unique compared to similar compounds. The trifluoromethyl group can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H17F3N2O3 |
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Molecular Weight |
366.3 g/mol |
IUPAC Name |
3-amino-4-(3,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]azetidin-2-one |
InChI |
InChI=1S/C18H17F3N2O3/c1-25-13-7-6-10(8-14(13)26-2)16-15(22)17(24)23(16)12-5-3-4-11(9-12)18(19,20)21/h3-9,15-16H,22H2,1-2H3 |
InChI Key |
MGHOOQFHKVRGPT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(C(=O)N2C3=CC=CC(=C3)C(F)(F)F)N)OC |
Origin of Product |
United States |
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